molecular formula C12H11ClN4O3S2 B2857180 5-chloro-2-nitro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 393568-41-7

5-chloro-2-nitro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2857180
CAS No.: 393568-41-7
M. Wt: 358.82
InChI Key: MDNVARPZVPMQFT-UHFFFAOYSA-N
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Description

5-chloro-2-nitro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound. It is characterized by the presence of a chlorobenzamide core linked to a thiadiazole ring via a propylthio group. The compound’s structure indicates potential for various chemical and biological applications, making it an interesting subject for research in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-nitro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route might involve:

  • Formation of the 5-chloro-2-nitrobenzoyl chloride

    • Reactants: : 5-chloro-2-nitrobenzoic acid with thionyl chloride.

    • Conditions: : Anhydrous conditions, reflux in an inert atmosphere.

    • Outcome: : Formation of 5-chloro-2-nitrobenzoyl chloride.

  • Synthesis of the propylthio-1,3,4-thiadiazole

    • Reactants: : A thioamide and a propylating agent under acidic conditions.

    • Outcome: : Formation of the 5-(propylthio)-1,3,4-thiadiazole.

  • Coupling Reaction

    • Reactants: : 5-chloro-2-nitrobenzoyl chloride with 5-(propylthio)-1,3,4-thiadiazole.

    • Conditions: : Basic or neutral conditions to avoid unwanted side reactions.

    • Outcome: : Formation of this compound.

Industrial Production Methods

Industrial production may employ similar reaction sequences, but scaled-up processes with optimized yields, and involving robust purification techniques like crystallization, distillation, or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones.

    • Reagents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.

  • Reduction

    • The nitro group can be reduced to an amino group.

    • Reagents: : Tin(II) chloride, hydrogen gas over palladium.

  • Substitution

    • The chlorine atom on the benzene ring can be substituted by nucleophiles.

    • Reagents: : Sodium methoxide, thiol compounds.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.

  • Reducing Agents: : Tin(II) chloride, hydrogen with palladium catalyst.

  • Nucleophiles: : Sodium methoxide, thiol compounds.

Major Products

  • Sulfoxides or sulfones: : From oxidation of the thiadiazole ring.

  • Amino derivatives: : From reduction of the nitro group.

  • Substituted derivatives: : From nucleophilic substitution of the chlorine atom.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis: : Used to synthesize complex molecules.

  • Catalyst Development: : As a scaffold for developing novel catalysts for organic reactions.

Biology and Medicine

  • Antimicrobial Agent: : Investigated for antibacterial and antifungal properties.

  • Anticancer Research: : Potential cytotoxicity against certain cancer cell lines.

Industry

  • Polymer Additive: : Improves the thermal and oxidative stability of polymers.

  • Agriculture: : Potential use in developing new agrochemicals for pest control.

Mechanism of Action

Molecular Targets and Pathways

  • Biological Activity: : Its nitro and thiadiazole moieties can interact with enzymes, disrupting their function.

  • Pathway Interference: : The compound can inhibit key cellular pathways, such as DNA synthesis or repair mechanisms, leading to cell death, particularly in microbial or cancer cells.

Comparison with Similar Compounds

5-chloro-2-nitro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide stands out due to its unique combination of functionalities. Similar compounds include:

  • 5-chloro-2-nitrobenzoic acid: : Lacks the thiadiazole ring and propylthio group.

  • N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide: : Lacks the nitro group and chlorine substitution.

  • 2-nitrobenzamide derivatives: : May have different substituents on the benzene ring.

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Properties

IUPAC Name

5-chloro-2-nitro-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4O3S2/c1-2-5-21-12-16-15-11(22-12)14-10(18)8-6-7(13)3-4-9(8)17(19)20/h3-4,6H,2,5H2,1H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNVARPZVPMQFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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